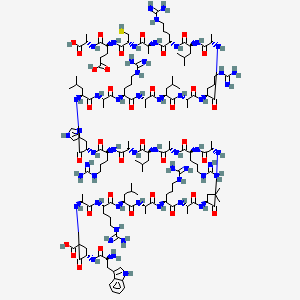
4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile: is a heterocyclic compound that contains both an oxadiazole ring and a benzonitrile groupThe presence of the oxadiazole ring, which is known for its stability and electronic properties, makes this compound particularly valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amidoxime with a nitrile can yield the desired oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazole compounds .
Scientific Research Applications
Chemistry: In chemistry, 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile is used as a building block for the synthesis of more complex molecules. Its stability and electronic properties make it valuable for designing new materials and catalysts .
Biology and Medicine: It can be used in the development of new drugs, particularly as enzyme inhibitors or anticancer agents .
Industry: In the industrial sector, this compound is used in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation . The oxadiazole ring’s electronic properties allow it to interact with nucleic acids and proteins, contributing to its biological activity .
Comparison with Similar Compounds
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
- 5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile
Uniqueness: 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile is unique due to its combination of the oxadiazole ring and benzonitrile group, which imparts distinct electronic and structural properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C9H6N4O |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) |
InChI Key |
GJNGMHADWMWUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)



![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)



